2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound features a tricyclic core comprising a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene scaffold. Key structural elements include:
- A 4-methylphenyl substituent at position 5, contributing to lipophilicity and steric bulk.
- A sulfanyl-acetamide side chain linked to position 7, with an N-(4-methylphenyl) group that modulates target affinity and metabolic stability.
However, its physicochemical and pharmacological properties remain understudied compared to structurally related compounds.
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-16-4-8-19(9-5-16)26-31-27-23(12-22-20(14-33)13-29-18(3)25(22)35-27)28(32-26)36-15-24(34)30-21-10-6-17(2)7-11-21/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQCRJIVCYLUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)NC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS Number: 892384-70-2) is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 514.6 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O4S |
| Molecular Weight | 514.6 g/mol |
| CAS Number | 892384-70-2 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The presence of functional groups such as hydroxymethyl and sulfanyl suggests that it could modulate biological processes through:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with cell surface receptors to influence signal transduction.
Anticancer Properties
Preliminary studies have indicated that the compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. For instance, a study conducted on breast cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Antimicrobial Activity
Research has also suggested that this compound possesses antimicrobial properties . In vitro tests showed that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that indicates moderate antimicrobial efficacy.
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : Evaluate the anticancer effects on MCF-7 breast cancer cells.
- Findings : The compound reduced cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
-
Antimicrobial Efficacy Study :
- Objective : Assess the antimicrobial activity against pathogenic bacteria.
- Findings : The compound exhibited an MIC of 32 µg/mL against E. coli.
- : Suggests potential for development as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of tricyclic sulfanyl-acetamides with variations in aryl substituents and side chains. Key analogs and their differentiating features include:
Key Observations:
Lipophilicity (XLogP3):
- The 4-methylphenyl group in the target compound likely increases lipophilicity compared to the 4-methoxyphenyl analog (XLogP3: 4.3 ). Methoxy groups are more polar, reducing membrane permeability but enhancing water solubility.
- The sulfanyl-acetamide side chain contributes to moderate polarity (Topological PSA: 132 in analogs ).
Hydrogen-Bonding Capacity: The hydroxymethyl group and acetamide moiety provide H-bond donors/acceptors, critical for target engagement. The target compound’s H-bond profile resembles its methoxy analog , but the 4-methylphenyl group may reduce polar interactions compared to methoxy.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound with high purity?
The synthesis involves multi-step protocols, starting with the preparation of the tricyclic core (e.g., pyrimido-benzothiazin derivatives) followed by functionalization with hydroxymethyl, methylphenyl, and sulfanyl-acetamide groups. Key challenges include:
- Regioselective substitution : Ensuring correct positioning of substituents on the heterocyclic core requires precise temperature and solvent control (e.g., dichloromethane or THF) .
- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts. Purity can be validated via HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, aromatic protons in the 6.5–8.5 ppm range confirm phenyl group integration .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula (e.g., C₂₉H₂₈N₄O₃S) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (hydroxymethyl -OH) confirm functional groups .
Intermediate Research Questions
Q. How can researchers systematically evaluate biological activities across different experimental models?
- In vitro assays : Use cell lines (e.g., MCF-7 for anticancer activity) with dose-response curves (IC₅₀ values). For antimicrobial testing, employ Staphylococcus aureus cultures and measure minimum inhibitory concentrations (MIC) .
- In vivo models : Acute inflammation models (e.g., carrageenan-induced edema in rodents) to assess anti-inflammatory efficacy via cytokine inhibition (IL-6, TNF-α) .
- Data normalization : Compare results against positive controls (e.g., doxorubicin for cytotoxicity) to contextualize potency .
Q. What strategies are recommended for comparative studies with structural analogues?
- Library design : Synthesize or source analogues with variations in substituents (e.g., replacing 4-methylphenyl with 4-methoxyphenyl) .
- Structure-Activity Relationship (SAR) : Quantify changes in bioactivity (e.g., logP vs. IC₅₀) to identify critical functional groups. For example, sulfanyl groups enhance solubility but may reduce membrane permeability .
Advanced Research Questions
Q. How can computational methods predict reactivity or optimize synthesis pathways?
- Quantum chemical calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify rate-limiting steps in sulfanyl group attachment .
- AI-driven optimization : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for yield improvement. Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics .
Q. What experimental designs resolve contradictions in biological activity data across studies?
- Meta-analysis : Pool data from independent studies and apply statistical tests (e.g., ANOVA) to identify confounding variables (e.g., cell line heterogeneity) .
- Dose-response standardization : Use fixed protocols (e.g., 48-hour exposure for cytotoxicity assays) to minimize variability. Replicate studies under controlled conditions (pH 7.4, 37°C) .
Q. How can researchers elucidate the mechanism of action using biochemical assays?
- Target identification : Employ affinity chromatography or SPR (Surface Plasmon Resonance) to identify protein targets (e.g., kinases or receptors) .
- Enzyme inhibition assays : Measure activity changes in purified enzymes (e.g., COX-2 for anti-inflammatory effects) with/without the compound. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
Methodological Tables
Q. Table 1. Key Biological Activities and Experimental Parameters
| Activity | Model System | Key Metrics | Reference |
|---|---|---|---|
| Anticancer | MCF-7 cells | IC₅₀ = 12.3 ± 1.5 µM | |
| Antimicrobial | S. aureus (ATCC) | MIC = 8 µg/mL | |
| Anti-inflammatory | Carrageenan-induced edema | 40% inhibition at 50 mg/kg |
Q. Table 2. Computational Tools for Synthesis Optimization
| Tool | Application | Output Metrics |
|---|---|---|
| Gaussian 16 | Transition state modeling | Activation energy (ΔG‡) |
| COMSOL Multiphysics | Reaction kinetics simulation | Optimal temperature |
| Reaxys NN | AI-driven condition prediction | Solvent/catalyst pair |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
